3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide
Description
3-(Benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide is a heterocyclic compound featuring a propanamide backbone linked to a 1,3-thiazol-2-yl group substituted with a 1,3-benzothiazol-2-yl moiety at position 4 and a benzenesulfonyl group at position 2. Its molecular formula is C₁₉H₁₄N₄O₃S₃, with a molecular weight of 466.53 g/mol.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S3/c23-17(10-11-28(24,25)13-6-2-1-3-7-13)22-19-21-15(12-26-19)18-20-14-8-4-5-9-16(14)27-18/h1-9,12H,10-11H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRAYGVAMYUAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide, also known as G786-1265, is a complex organic compound with potential biological activities. This compound features a unique molecular structure that includes a benzenesulfonyl group and a benzothiazole ring, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as promising anticancer agents. Research indicates that compounds containing benzothiazole rings exhibit significant antiproliferative activity against various cancer cell lines.
Case Studies and Findings
- Antiproliferative Activity : In vitro studies have shown that related benzothiazole derivatives demonstrate cytotoxic effects against several cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, one derivative exhibited an IC50 value of 4 µM against these cell lines, indicating potent anticancer activity .
- Mechanisms of Action : The anticancer activity is often attributed to the induction of apoptosis through the activation of caspases and modulation of various signaling pathways. For example, derivatives have been noted to enhance the levels of caspase-3, a critical enzyme in the apoptotic pathway .
- Structure-Activity Relationship (SAR) : SAR studies suggest that modifications in the benzothiazole moiety can significantly influence biological activity. For instance, the introduction of halogen atoms or other substituents has been shown to enhance cytotoxicity and selectivity towards cancer cells .
Summary of Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 4 | Apoptosis via caspase activation |
| MCF-7 | 4 | Apoptosis via caspase activation |
| HeLa | 4 | Apoptosis via caspase activation |
| DU-145 (Prostate) | 8 | Antiproliferative effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
N-[4-(Benzothiazol-2-yl)phenyl]-3-(Nitroimidazole)propanamides
- Example : N-[4-(Benzothiazol-2-yl)phenyl]-3-(2-nitroimidazole-1-yl)propanamide (2NPBTA) .
- Key Differences :
- The nitroimidazole group replaces the benzenesulfonyl moiety.
- Retains the benzothiazole-thiazole-propanamide core but diverges in electronic properties due to nitroimidazole’s electron-withdrawing nature.
- Applications: Radiolabeled derivatives (e.g., iodine-131) are explored for diagnostic imaging, unlike the sulfonyl analogue, which lacks reported imaging applications .
3-[(5-Aryl-1,3,4-Oxadiazol-2-yl)Sulfanyl]-N-(Thiazol-2-yl)Propanamides
- Example : 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) .
- Key Differences: A sulfanyl (-S-) bridge connects the oxadiazole ring instead of a sulfonyl (-SO₂-) group.
- Physical Properties : Melting points range from 117–159°C, compared to the target compound’s unreported values .
N-(1,3-Benzothiazol-2-yl)-2-[N-(4-Nitrobenzenesulfonyl)-1-Phenylformamido]propanamides
- Example : Compound 17b (melting point: 111.5–111.7°C) .
- Key Differences :
- Incorporates a 4-nitrobenzenesulfonyl group and additional phenylformamido substituents.
- Higher molecular weight (586.09 g/mol vs. 466.53 g/mol) due to nitro and phenyl groups.
- Spectral Data: FTIR peaks for NO₂ (1538 cm⁻¹) and SO₂ (1364 cm⁻¹) align with benzenesulfonyl vibrations but with nitro-group contributions .
Hydrogen Bonding and Crystal Packing
Computational and Crystallographic Insights
Q & A
Q. What are the optimal synthetic routes for 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide, and how can reaction yields be improved?
A convergent synthesis approach is recommended, involving coupling reactions between thiazole-amine derivatives and sulfonyl/propanamide intermediates. For example, coupling 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine with 3-(benzenesulfonyl)propanoyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions can yield the target compound . To improve yields, optimize stoichiometry (e.g., 1.2:1 molar ratio of electrophile to nucleophile) and employ catalysts like triethylamine or DMAP to accelerate amide bond formation. Purification via column chromatography (e.g., silica gel, DCM/MeOH gradient) or recrystallization in ethanol is advised .
Q. How should spectroscopic characterization (NMR, IR) be performed to confirm the compound’s structure?
Q. What strategies mitigate low yields in cyclization steps during intermediate synthesis?
Low yields in cyclization (e.g., forming the 1,3-benzothiazole core) often arise from steric hindrance or poor leaving-group activation. Strategies include:
- Using high-boiling solvents (e.g., toluene or xylene) for reflux conditions.
- Introducing electron-withdrawing groups (e.g., nitro or sulfonyl) to stabilize transition states.
- Optimizing reaction time (e.g., 12–24 hours) and temperature (80–120°C) to balance completion vs. decomposition .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For this compound, focus on:
- Planarity of the benzothiazole-thiazole system (deviations >5° suggest steric strain).
- Hydrogen-bonding patterns (e.g., N–H···O=S interactions between amide and sulfonyl groups) to validate supramolecular packing .
If twinning or disorder occurs, use SQUEEZE (in PLATON) to model solvent effects or apply restraints to overlapping atoms .
Q. How can computational modeling predict biological activity or binding modes?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or proteases. Prioritize residues forming hydrogen bonds with the sulfonyl or amide groups.
- QSAR : Correlate electronic properties (HOMO/LUMO gaps) or steric parameters (molar refractivity) with activity data from analogs (e.g., antiproliferative or anti-HIV activity in benzothiazole derivatives) .
Validate models with experimental IC50 assays and site-directed mutagenesis of predicted binding residues .
Q. How should researchers address contradictions in bioactivity data between similar analogs?
Discrepancies may arise from subtle structural differences (e.g., substituent positions) or assay conditions. Steps include:
Q. What methodologies optimize SAR studies for sulfonyl-propanamide derivatives?
- Substituent variation : Synthesize analogs with halogen, methyl, or methoxy groups on the benzene ring to assess electronic/steric effects.
- Bioisosteric replacement : Replace the benzothiazole core with benzoxazole or indole to probe ring flexibility.
- Pharmacophore mapping : Identify critical features (e.g., sulfonyl acceptor, aromatic π-system) using MOE or Phase .
Methodological Notes
- Crystallography : Always validate SHELX-refined structures with CCDC deposition (check R-factor < 0.05) .
- Spectral Data : Cross-reference NMR shifts with predicted values (e.g., ChemDraw or ACD/Labs) to detect impurities .
- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
